2-(THIOPHEN-2-YL)OXIRANE
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Overview
Description
2-(THIOPHEN-2-YL)OXIRANE is a heterocyclic compound that features both a thiophene ring and an oxirane (epoxide) ring The thiophene ring is a five-membered ring containing one sulfur atom, while the oxirane ring is a three-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(THIOPHEN-2-YL)OXIRANE can be synthesized through the epoxidation of thiophene derivatives. One common method involves the use of Baylis-Hillman adducts, which are versatile intermediates for the synthesis of heteroaryl-substituted oxiranes. The epoxidation of these adducts can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(THIOPHEN-2-YL)OXIRANE undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form thiophene derivatives with hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids (e.g., m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of thiophene diols.
Reduction: Formation of thiophene alcohols.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(THIOPHEN-2-YL)OXIRANE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(THIOPHEN-2-YL)OXIRANE involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt essential biological processes in microorganisms .
Comparison with Similar Compounds
2-(THIOPHEN-2-YL)ETHANOL: A thiophene derivative with a hydroxyl group instead of an oxirane ring.
2-(THIOPHEN-2-YL)ACETIC ACID: A thiophene derivative with a carboxylic acid group.
2-(THIOPHEN-2-YL)METHANOL: A thiophene derivative with a hydroxymethyl group.
Uniqueness: 2-(THIOPHEN-2-YL)OXIRANE is unique due to the presence of both a thiophene ring and an oxirane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its reactivity and potential biological activities further distinguish it from other similar compounds.
Properties
CAS No. |
66256-03-9 |
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Molecular Formula |
C6H6OS |
Molecular Weight |
126.18 g/mol |
IUPAC Name |
2-thiophen-2-yloxirane |
InChI |
InChI=1S/C6H6OS/c1-2-6(8-3-1)5-4-7-5/h1-3,5H,4H2 |
InChI Key |
KTRZJULHTZAXIS-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC=CS2 |
Canonical SMILES |
C1C(O1)C2=CC=CS2 |
Origin of Product |
United States |
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